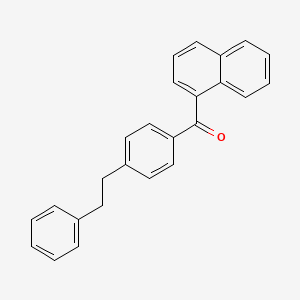

4-Dibenzyl 1-Naphthyl Ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Dibenzyl 1-Naphthyl Ketone is an organic compound with the molecular formula C25H20O and a molecular weight of 336.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its white to almost white powder or crystalline appearance .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzyl 1-Naphthyl Ketone typically involves the condensation reaction of 1-naphthoyl chloride with dibenzyl ketone under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .

化学反应分析

Types of Reactions: 4-Dibenzyl 1-Naphthyl Ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

**Common Re

生物活性

4-Dibenzyl 1-Naphthyl Ketone (CAS No. 158098-50-1) is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula C25H20O. Its structure consists of a naphthalene ring substituted with two benzyl groups at the ketone position. The synthesis of this compound typically involves the following steps:

- Formation of Naphthalene Derivatives : The initial step often includes the synthesis of naphthalene derivatives through Friedel-Crafts acylation.

- Benzylation : The introduction of benzyl groups can be achieved via nucleophilic substitution or other coupling methods.

Antimicrobial Properties

Research has indicated that derivatives of benzyl ketones, including this compound, exhibit significant antimicrobial activity. A study evaluating various ketone derivatives found that compounds similar to this compound demonstrated strong antibacterial and antifungal properties against a range of clinical pathogens, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | 32 µg/mL |

| Escherichia coli | Moderate antibacterial activity | 64 µg/mL |

| Candida albicans | Moderate antifungal activity | 128 µg/mL |

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Studies utilizing assays such as DPPH radical scavenging demonstrated that this compound can effectively reduce oxidative stress markers, suggesting its utility in preventing oxidative damage in biological systems .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound likely interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism is common among many aromatic ketones.

- Antioxidant Mechanism : The presence of electron-rich aromatic rings allows for the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized several ketone derivatives, including this compound, and assessed their efficacy against various pathogens using disk diffusion methods. Results indicated that this compound had notable inhibitory effects on both bacterial and fungal growth compared to standard antibiotics .

Evaluation of Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound using several assays (DPPH, ABTS). The results showed that the compound exhibited significant scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at mitigating oxidative stress-related diseases .

科学研究应用

Organic Synthesis

A. Role as a Reactant

4-Dibenzyl 1-Naphthyl Ketone is often utilized in organic synthesis due to its ability to participate in various reactions, such as Michael additions and alkenylation processes. For instance, it has been used as an acceptor in enantioselective Michael addition reactions involving malonates, yielding products with high enantiomeric excess .

B. Case Studies

- Michael Addition Reactions : In a study, this compound was reacted with diethyl malonate to produce an adduct with a notable yield and enantioselectivity. The results indicated that the ketone can effectively stabilize the transition state, enhancing the reaction's efficiency .

- Alkenylation : The compound has also been employed in nickel-catalyzed alkenylation reactions, showcasing its versatility in generating various alkene derivatives from ketones .

Materials Science

A. Organic Electroluminescent Devices

This compound has been explored for applications in organic electroluminescent devices (OLEDs). Its structural properties make it suitable for use as a host material in phosphorescent OLEDs, where it can improve device performance by enhancing charge transport and exciton management .

B. Case Studies

- OLED Performance : Research indicates that devices incorporating this ketone exhibit improved luminescence efficiency and stability compared to those using traditional materials. This enhancement is attributed to the compound's ability to facilitate better charge balance within the device architecture .

Pharmaceutical Applications

The potential of this compound in pharmaceutical chemistry has also been investigated. Its derivatives have shown promise as bioactive compounds with various therapeutic effects.

A. Biological Activity

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity, which is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .

- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of efficacy that warrant further investigation into their potential as anticancer agents .

Summary Table of Applications

属性

IUPAC Name |

naphthalen-1-yl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQMRXPGNSGVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659891 |

Source

|

| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158098-50-1 |

Source

|

| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。